Stannane, iodotripropyl-
Description
Evolution of Organotin Halide Chemistry: A Research Overview
The journey of organotin chemistry began in the mid-19th century and has since evolved into a significant field of study with numerous applications.
The genesis of organotin chemistry can be traced back to 1849 when Edward Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide. rdd.edu.iqwikipedia.orgresearchgate.net However, the work of Löwig in 1852, who reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, is often cited as the formal beginning of this chemical discipline. lupinepublishers.comlupinepublishers.com The early 20th century witnessed a surge in organotin research, significantly propelled by the discovery of Grignard reagents, which provided an efficient method for creating tin-carbon bonds. wikipedia.orgresearchgate.net By 1935, hundreds of publications on organotin chemistry had appeared, with notable contributions from researchers such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com A major renaissance in the field occurred in the 1950s, largely driven by the work of van der Kerk and his colleagues, who uncovered the industrial potential of organotin compounds as stabilizers for polyvinyl chloride (PVC), as well as their utility as agrochemicals and biocides. lupinepublishers.comlupinepublishers.comresearcher.life
A pivotal development in the understanding of triorganotin halides came in the early 1960s with the discovery that the tin atom in these compounds could extend its coordination number beyond the expected four. lupinepublishers.comlupinepublishers.com Until 1963, it was generally assumed that most organotin(IV) compounds were simple tetrahedral molecules. lupinepublishers.com The use of X-ray crystallography by Hulme to demonstrate that a pyridine (B92270) adduct of trimethyltin (B158744) chloride contained a 5-coordinate tin atom marked a significant shift in this understanding. lupinepublishers.comlupinepublishers.com This finding, supported by colligative studies, established the existence of hypercoordinated triorganotin halide complexes. lupinepublishers.comresearcher.life Research has since shown that the preferred coordination geometry for the tin atom in triorganotin halides is trigonal bipyramidal, with the organic ligands occupying the equatorial positions and the more electronegative halide and donor atoms in the axial positions. lupinepublishers.com The electronegativity of the halogen atom can influence the degree of distortion from a perfect tetrahedral geometry. researcher.life
The Position of Tripropyliodostannane within Contemporary Organotin Chemistry
Stannane, iodotripropyl-, also known as tripropyltin (B15187550) iodide, is a specific member of the triorganotin halide class. ontosight.ai Its properties and reactivity are representative of this group while also possessing unique characteristics.
Tripropyliodostannane is characterized by a central tin atom bonded to three propyl groups and one iodine atom. ontosight.ai This structure places it within the R₃SnX category of organotin halides. The nature of the alkyl groups (propyl) and the halide (iodide) influences its physical and chemical properties. For instance, the Lewis acidity of the tin center in organotin halides decreases as the number of organic groups increases, making triorganotins like tripropyliodostannane less acidic than their di- and mono-organotin counterparts. lupinepublishers.com This, in turn, affects their tendency to form hypercoordinated adducts. lupinepublishers.com
Table 1: Physical and Chemical Properties of Stannane, iodotripropyl-
| Property | Value |
| IUPAC Name | iodo(tripropyl)stannane |
| CAS Number | 7342-45-2 |
| Molecular Formula | C₉H₂₁ISn |
| Molecular Weight | 374.88 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents, sparingly soluble in water |
Data sourced from multiple references. ontosight.ainih.gov
The academic interest in tripropyliodostannane and related triorganotin halides stems from their utility in synthetic chemistry and their structural properties. It serves as a precursor in the synthesis of other organotin compounds and as a component in the preparation of tin-based catalysts used in polymerization reactions. ontosight.aigoogle.com The study of its structure and reactivity provides insights into fundamental concepts of coordination chemistry, such as the factors governing the geometry at the tin center. lupinepublishers.com
Methodological Approaches in Organotin Research
A variety of methods are employed to synthesize and characterize organotin compounds like tripropyliodostannane.
The synthesis of organotin compounds is often achieved through several key reactions. The Grignard reaction, involving the reaction of a Grignard reagent with a tin halide like tin tetrachloride, is a classic and widely used method. rdd.edu.iqwikipedia.org Another common approach is the Kocheshkov redistribution reaction, which allows for the synthesis of mixed organotin halides from tetraorganotin compounds. researchgate.net The Wurtz reaction, using sodium to couple alkyl halides with tin halides, is also a documented method. rdd.edu.iq
The characterization of these compounds relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹¹⁹Sn NMR, is crucial for elucidating the structure and bonding in solution. lupinepublishers.combsmiab.org Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. lupinepublishers.comlupinepublishers.com For definitive structural determination in the solid state, X-ray crystallography is the gold standard, revealing precise bond lengths, bond angles, and coordination geometries. lupinepublishers.comlupinepublishers.com In addition to these structural methods, various chromatographic techniques, such as gas chromatography (GC) and liquid chromatography (LC), are employed for the separation and quantification of organotin compounds in different matrices. researchgate.netresearchgate.net
Properties
CAS No. |
7342-45-2 |
|---|---|
Molecular Formula |
C9H21ISn |
Molecular Weight |
374.88 g/mol |
IUPAC Name |
iodo(tripropyl)stannane |
InChI |
InChI=1S/3C3H7.HI.Sn/c3*1-3-2;;/h3*1,3H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
MHTXEMSDIHFLFI-UHFFFAOYSA-M |
Canonical SMILES |
CCC[Sn](CCC)(CCC)I |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Tripropyliodostannane
Advanced Synthetic Routes to Tripropyliodostannane
The synthesis of tripropyliodostannane can be achieved through various advanced chemical reactions, including transmetallation and direct stannylation methods.
Transmetallation reactions are a cornerstone in the formation of organotin compounds. The use of Grignard reagents is a well-established method for creating carbon-tin bonds. organic-chemistry.orglibretexts.org In this process, a propyl magnesium halide (a Grignard reagent) reacts with a tin(IV) halide. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic tin center, displacing a halide atom. This process is repeated to attach three propyl groups to the tin atom, followed by the introduction of iodine to yield tripropyliodostannane. The general scheme for this type of reaction is the addition of an organomagnesium halide to a ketone or aldehyde to form a tertiary or secondary alcohol, respectively. organic-chemistry.org The reaction must be conducted under anhydrous conditions, as Grignard reagents are highly reactive with water. libretexts.orgblogspot.com
Organoaluminum compounds also serve as effective alkylating agents in the synthesis of organotin compounds. researchgate.netlibretexts.org Tripropylaluminum, for instance, can react with tin(IV) iodide in a transmetallation process. The aluminum-carbon bonds are polarized, rendering the propyl groups nucleophilic and capable of displacing iodide ions from the tin center. This method offers an alternative to Grignard reagents, sometimes providing better selectivity and milder reaction conditions. The reactivity of organoaluminum compounds can be influenced by the presence of coordinating solvents like ethers, which can form adducts and modulate the reactivity of the aluminum reagent. libretexts.org
Table 1: Comparison of Transmetallation Reagents for Tripropyliodostannane Synthesis
| Reagent Type | General Formula | Key Reaction Conditions | Advantages |
| Grignard Reagent | R-MgX | Anhydrous ether or THF solvent | Readily available, highly reactive |
| Organoaluminum Compound | R₃Al | Inert atmosphere, hydrocarbon or ether solvent | Can offer higher selectivity, alternative to Grignard reagents |
Note: R represents an alkyl or aryl group, and X represents a halogen.
Direct synthesis methods provide a more atom-economical route to organotin compounds by utilizing metallic tin as a starting material. researchgate.netgoogle.com This approach typically involves the reaction of an alkyl halide with tin metal, often in the presence of a catalyst. For the synthesis of tripropyliodostannane, propyl iodide would be reacted directly with metallic tin. The reaction is an oxidative addition where the tin metal inserts into the carbon-iodine bond of the alkyl halide.
Catalysts are often employed to facilitate this reaction, which can be sluggish otherwise. researchgate.net Promoters such as other metals or iodide salts can enhance the reaction rate and selectivity towards the desired triorganotin halide. The reaction conditions, including temperature and solvent, are crucial parameters that influence the product distribution between mono-, di-, tri-, and tetra-substituted organotins. google.com
Research into novel synthetic methodologies continues to expand the scope of organotin chemistry, leading to the development of new analogues and derivatives of tripropyliodostannane. mdpi.comresearchgate.netnih.gov These strategies often focus on creating structurally diverse organotin compounds with tailored reactivity for specific applications. For instance, the introduction of different functional groups on the propyl chains or the replacement of the iodide with other halides or pseudohalides can lead to new reagents with unique properties.
The synthesis of such derivatives might involve multi-step sequences, starting from a functionalized precursor that is then incorporated into the organotin framework. mdpi.comresearchgate.netnih.gov The development of new catalytic systems also plays a vital role in enabling the synthesis of previously inaccessible organotin structures. mdpi.com
Precursor Compounds and their Mechanistic Involvement in Tripropyliodostannane Synthesis
The synthesis of tripropyliodostannane relies on a variety of precursor compounds, each playing a critical role in the reaction mechanism. unodc.orgberkeley.edunih.gov In transmetallation reactions, the key precursors are the organometallic reagent (e.g., propylmagnesium bromide or tripropylaluminum) and a tin(IV) halide. dtic.mil The organometallic reagent acts as the source of the propyl nucleophile, while the tin(IV) halide is the electrophilic tin source. The mechanism involves the nucleophilic attack of the propyl group on the tin atom, leading to the stepwise displacement of halide ions. nih.gov
In direct synthesis methods, the primary precursors are metallic tin and propyl iodide. The mechanism in this case is believed to involve the formation of radical intermediates on the tin surface, followed by reaction with the alkyl halide. The process can be influenced by the surface properties of the tin metal and the presence of any catalytic species.
Table 2: Key Precursors in Tripropyliodostannane Synthesis
| Synthetic Method | Precursor 1 | Role | Precursor 2 | Role |
| Transmetallation | Propylmagnesium Bromide | Propyl nucleophile source | Tin(IV) Iodide | Electrophilic tin source |
| Transmetallation | Tripropylaluminum | Propyl nucleophile source | Tin(IV) Iodide | Electrophilic tin source |
| Direct Synthesis | Metallic Tin | Tin source | Propyl Iodide | Propyl and iodide source |
Optimization of Reaction Conditions for Research-Scale Tripropyliodostannane Preparation
The successful synthesis of tripropyliodostannane on a research scale requires careful optimization of reaction conditions to maximize yield and purity while ensuring safety. scale-up.commt.comresearchgate.netduke.edu Key parameters that are typically optimized include temperature, reaction time, solvent, and the stoichiometry of the reactants.
For Grignard-based syntheses, maintaining a low temperature during the addition of the Grignard reagent is often crucial to prevent side reactions. orgsyn.org The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran, is also important as it can affect the solubility and reactivity of the Grignard reagent. libretexts.org
In direct synthesis, the reaction temperature is a critical variable that can influence the product distribution. Higher temperatures may favor the formation of tetraalkyltin, while lower temperatures might yield more of the desired trialkyltin halide. The physical form of the tin metal (e.g., powder, granules) and the use of catalysts or promoters are also key factors to consider for optimizing the reaction. researchgate.netgoogle.com
Modern approaches to reaction optimization often involve the use of statistical methods like Design of Experiments (DoE) or automated reaction systems to efficiently explore the parameter space and identify the optimal conditions. scale-up.commt.comchemical.ai
Elucidating Reaction Mechanisms and Reactivity Profiles of Tripropyliodostannane
Mechanistic Investigations of Tripropyliodostannane in Radical Reactions
Tripropyliodostannane is an active participant in radical reactions, which typically proceed via a chain mechanism involving initiation, propagation, and termination steps. The reactivity of the tin-iodine bond is central to its role in these processes.
The initiation of radical reactions involving tripropyliodostannane often commences with the homolytic cleavage of the tin-iodine (Sn-I) bond. This process, which can be induced by heat or light, results in the formation of a tripropyltin (B15187550) radical (Pr₃Sn•) and an iodine radical (I•). The energy required for this bond scission is a critical parameter that influences the reaction conditions.
The Sn-I bond is weaker than tin-carbon bonds, making its homolytic cleavage the preferred initiation pathway. The dynamics of this cleavage are influenced by the surrounding molecular environment and the energy input. While specific kinetic data for the homolytic cleavage of the Sn-I bond in tripropyliodostannane is not extensively documented, analogies can be drawn from related organotin halides. For instance, studies on similar compounds have shown that the bond dissociation energy is a key factor in determining the rate of radical initiation.
Once the tripropyltin radical is generated, it enters the propagation phase of the radical chain reaction. A common pathway involves the abstraction of an atom or group from another molecule by the tripropyltin radical. For example, in the presence of an alkyl halide (R-X), the tripropyltin radical can abstract the halogen atom to form tripropyliodostannane and an alkyl radical (R•). This newly formed alkyl radical can then participate in subsequent reactions, propagating the chain.
The propagation steps are the core of the synthetic utility of radical reactions involving tripropyliodostannane. These steps are typically fast and allow for the formation of new carbon-carbon or carbon-heteroatom bonds.
Termination of the radical chain occurs when two radical species combine to form a stable, non-radical product. Possible termination steps in reactions involving tripropyliodostannane include the combination of two tripropyltin radicals to form a tin-tin bonded species (Pr₃Sn-SnPr₃), the reaction of a tripropyltin radical with an alkyl radical, or the dimerization of two alkyl radicals. The concentration of radical species is generally kept low to minimize these termination events and maximize the chain length of the propagation steps.
The choice of solvent can significantly influence the kinetics and outcome of radical reactions involving tripropyliodostannane. While radical reactions are often perceived as being less sensitive to solvent effects compared to ionic reactions, the solvent can still play a crucial role in several ways.
Polar solvents can influence the rate of radical reactions by stabilizing transition states or radical intermediates. For instance, a polar solvent might stabilize a charge-separated transition state, thereby accelerating the reaction. Conversely, non-polar solvents may be preferred for reactions where such stabilization is not desired. The viscosity of the solvent can also affect the diffusion of radical species, which in turn can impact the rates of both propagation and termination steps.
Kinetic studies on the radical reactivity of organotin compounds have shown that the rate of halogen abstraction by the tin radical is dependent on the nature of the halogen and the alkyl group. While specific kinetic data for tripropyliodostannane is scarce in readily available literature, general trends observed for analogous tributyltin systems can provide valuable insights.
| Solvent Property | Effect on Radical Reaction involving Tripropyliodostannane |
| Polarity | Can stabilize polar transition states, potentially altering reaction rates. |
| Viscosity | Affects the diffusion of radical species, influencing the frequency of encounters for propagation and termination steps. |
| Hydrogen Bonding Capability | Can solvate and stabilize radical intermediates or reactants, thereby affecting their reactivity. |
Tripropyliodostannane as a Reagent in Organometallic Transformations
Beyond its involvement in radical chemistry, tripropyliodostannane also functions as a versatile reagent in a range of organometallic transformations, demonstrating both nucleophilic and electrophilic characteristics.
The tin center in tripropyliodostannane can exhibit nucleophilic character, particularly when the propyl groups enhance the electron density on the tin atom. This allows it to react with various electrophiles.
A key aspect of its reactivity is its participation in ligand exchange reactions. The iodide ligand in tripropyliodostannane can be displaced by other nucleophiles. This process is fundamental to the synthesis of other functionalized organotin compounds. For example, reaction with an alkoxide can lead to the formation of a tripropyltin alkoxide, with the iodide acting as a leaving group. The facility of this exchange is influenced by the nucleophilicity of the incoming ligand and the stability of the resulting product.
These ligand exchange reactions are typically equilibrium processes, and the position of the equilibrium can be influenced by factors such as the relative bond strengths and the concentrations of the reactants.
The tin atom in tripropyliodostannane, being a metalloid, also possesses electrophilic character. It has vacant d-orbitals that can accept electron density from Lewis bases, leading to the formation of hypervalent tin species. This electrophilic nature allows tripropyliodostannane to be activated by Lewis acids or to coordinate with various donor molecules.
This coordinative interaction can enhance the reactivity of the Sn-I bond, making the iodide a better leaving group in nucleophilic substitution reactions. For example, coordination of a Lewis acid to the iodine atom can polarize the Sn-I bond, increasing the electrophilicity of the tin center and facilitating attack by a nucleophile.
Mechanistic Insights into Cross-Coupling Type Reactions Involving Tripropyliodostannane
The utility of tripropyliodostannane in cross-coupling reactions, most notably the Stille reaction, is underpinned by a well-established catalytic cycle involving a palladium catalyst. This cycle universally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
The subsequent and crucial step is transmetalation , where the tripropyliodostannane transfers its organic moiety (R²) to the palladium center. The precise mechanism of transmetalation can be complex and is influenced by the nature of the ligands on the palladium, the solvent, and any additives. Generally, it is believed to proceed through either an open or a cyclic transition state. In the case of tripropyliodostannane, the presence of the electron-withdrawing iodide atom on the tin can influence the Lewis acidity of the tin center, potentially affecting the rate and mechanism of this step. The propyl groups, being simple alkyl groups, are considered "non-transferable" or spectator ligands, meaning the fourth organic group on the tin (if present) would be preferentially transferred. In the case of tripropyliodostannane itself being the coupling partner, one of the propyl groups would be the transferred group.
The final step is reductive elimination , where the two organic groups (R¹ and R²) are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
While this general mechanism provides a framework, the specific reactivity of tripropyliodostannane can be modulated by various factors. For instance, the polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rate and efficiency. Additives, such as copper(I) salts, have been shown to accelerate Stille couplings, likely by facilitating the transmetalation step through the formation of a more reactive organocopper intermediate.
Stereochemical Outcomes and Diastereoselectivity in Tripropyliodostannane-Mediated Reactions
The stereochemical outcome of reactions involving tripropyliodostannane is a critical consideration, particularly when chiral centers are involved. In Stille cross-coupling reactions, the stereochemistry of the organic groups being coupled is generally retained. For example, if a vinylstannane with a defined E or Z configuration is used, this configuration is typically preserved in the coupled product.
However, achieving high levels of diastereoselectivity in reactions mediated by tripropyliodostannane often requires the presence of directing groups or chiral auxiliaries within the substrates. The inherent chirality of the reactants can guide the approach of the reagents, leading to the preferential formation of one diastereomer over another.
The diastereoselectivity of these reactions can be understood by considering the spatial arrangement of the reactants in the transition state. Steric hindrance plays a crucial role; the bulky tripropylstannyl group will preferentially approach the reaction partner from the less hindered face. Electronic effects also contribute, as the polarization of bonds can influence the preferred orientation of the reacting molecules.
For instance, in the coupling of a chiral organic halide with an organostannane, the existing stereocenter(s) in the halide can create a diastereotopic environment, leading to a facial bias in the approach of the organotin reagent. The resulting product distribution will reflect the energetic difference between the diastereomeric transition states.
Advanced Applications of Tripropyliodostannane in Complex Organic Synthesis
Strategic Utility in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and tripropyliodostannane provides a valuable tool for achieving this transformation under various reaction manifolds. Its ability to generate both radical and anionic tin species makes it a versatile reagent for constructing complex carbon skeletons.
Role in Stannyl Radical Additions and Cyclizations
Tripropyliodostannane serves as a precursor to the tripropylstannyl radical (n-Pr₃Sn•), a key intermediate in a variety of carbon-carbon bond-forming reactions. These radicals can be generated through the homolytic cleavage of the tin-iodine bond, often initiated by photochemical or thermal methods.
Intramolecular Cyclizations: A particularly powerful application of tripropylstannyl radicals is in intramolecular cyclization reactions. In a typical sequence, a radical is generated elsewhere in the molecule, which then adds to a tethered alkene or alkyne, forming a new cyclic structure. The tripropylstannyl group can be introduced into the substrate prior to the cyclization, or a tripropylstannyl radical can initiate the cyclization cascade. These radical cyclizations are instrumental in the synthesis of various carbocyclic and heterocyclic ring systems found in natural products and other complex molecules.
| Reaction Type | Substrate Example | Product Type | Key Features |
| Intermolecular Radical Addition | Alkene | β-Stannylalkane | Formation of a new C-Sn bond and a C-X bond (where X is a transferred atom/group). |
| Intramolecular Radical Cyclization | ω-Unsaturated Alkyl Halide | Cyclopentane/Cyclohexane | Formation of a new cyclic structure initiated by a carbon-centered radical. |
Stannyl Anion Generation and Reactions
Tripropyliodostannane can be converted into the corresponding tripropylstannyl anion (n-Pr₃Sn⁻), a potent nucleophile for carbon-carbon bond formation. The generation of this anion typically involves the reduction of tripropyliodostannane with a strong reducing agent, such as a dissolving metal (e.g., sodium in liquid ammonia) or an alkali metal naphthalenide.
Once generated, the tripropylstannyl anion readily participates in nucleophilic substitution reactions with a variety of electrophiles. This allows for the direct introduction of the tripropylstannyl moiety onto a carbon framework.
Reactions with Alkyl Halides: Tripropylstannyl anions react with primary and secondary alkyl halides in an Sₙ2 fashion to form new carbon-tin bonds. This provides a straightforward method for the synthesis of tetraorganotin compounds.
Reactions with Carbonyl Compounds: The addition of tripropylstannyl anions to aldehydes and ketones yields α-hydroxystannanes. These intermediates can be further elaborated, for instance, by elimination to form vinylstannanes.
| Electrophile | Product |
| Alkyl Halide (R-X) | Tetraorganostannane (n-Pr₃Sn-R) |
| Aldehyde (RCHO) | α-Hydroxystannane (n-Pr₃Sn-CH(OH)R) |
| Ketone (R₂CO) | α-Hydroxystannane (n-Pr₃Sn-C(OH)R₂) |
Precursor in Stereoselective Syntheses of Complex Molecules
The application of tripropyliodostannane extends to the realm of stereoselective synthesis, where control over the three-dimensional arrangement of atoms is paramount. While not always the primary source of stereocontrol, intermediates derived from tripropyliodostannane can play a crucial role in directing the stereochemical outcome of a reaction.
In the synthesis of complex molecules such as prostaglandins, organostannanes are utilized to construct specific stereocenters. For instance, vinylstannanes, which can be prepared from alkynes and a trialkyltin source, are valuable intermediates in Stille cross-coupling reactions to form key carbon-carbon bonds with retention of the double bond geometry. The stereochemistry of the vinylstannane directly translates to the stereochemistry of the final product.
Furthermore, radical cyclizations initiated by species derived from tripropyliodostannane can proceed with a high degree of stereoselectivity, governed by the conformational preferences of the transition state. This has been exploited in the synthesis of various natural products containing stereochemically rich cyclic systems.
Tripropyliodostannane in Heteroatom Functionalization
Beyond the formation of carbon-carbon bonds, tripropyliodostannane is also a valuable reagent for the introduction and manipulation of heteroatoms in organic molecules.
Introduction of Heteroatoms via Stannyl Intermediates
Tripropyliodostannane can facilitate the introduction of various heteroatoms through the intermediacy of organotin compounds. The tin-carbon bond can be cleaved under specific conditions to be replaced by a bond to a heteroatom.
Halogenation: Organostannanes can undergo halodestannylation, where the tripropylstannyl group is replaced by a halogen atom (e.g., iodine, bromine). This provides a method for the regioselective introduction of halogens.
Oxygen and Sulfur Functionalization: While less common, under specific oxidative conditions or through reactions with appropriate electrophiles, the tripropylstannyl group can be replaced by oxygen- or sulfur-containing functionalities.
Reduction Methodologies Utilizing Tripropyliodostannane
Tripropyliodostannane is an important precursor for the in situ generation of tripropyltin (B15187550) hydride (n-Pr₃SnH), a powerful and selective reducing agent. The hydride is typically formed by the reaction of tripropyliodostannane with a hydride source, such as sodium borohydride (B1222165) or lithium aluminum hydride.
Tripropyltin hydride is widely used for the radical-mediated reduction of a variety of functional groups. The mechanism involves the generation of a tripropylstannyl radical, which abstracts an atom (typically a halogen) from the substrate to generate a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of tripropyltin hydride, propagating the radical chain and resulting in the net reduction of the substrate.
Common Functional Group Reductions:
| Functional Group | Reduced Product |
| Alkyl Halide (R-X) | Alkane (R-H) |
| Nitro Group (R-NO₂) | Amine (R-NH₂) |
| Xanthate (R-OC(S)SMe) | Alkane (R-H) (Barton-McCombie deoxygenation) |
The in situ generation of tripropyltin hydride from the more stable and less toxic tripropyliodostannane offers a convenient and safer alternative to handling the volatile and toxic tripropyltin hydride directly.
Catalytic Roles and Stoichiometric Applications of Tripropyliodostannane in Organic Transformations
Tripropyliodostannane, a member of the organotin halide family, serves as a versatile reagent in a range of organic transformations. While often overshadowed by its more common trialkyltin chloride and bromide counterparts, the unique reactivity profile of the iodide derivative offers distinct advantages in specific synthetic contexts. This section will explore the dual nature of tripropyliodostannane, examining its emerging, albeit limited, catalytic functions and its more established role as a stoichiometric reagent, particularly in palladium-catalyzed cross-coupling reactions.
The utility of organostannanes, including tripropyliodostannane, in palladium-catalyzed cross-coupling reactions, famously known as the Stille reaction, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.org These reactions typically involve the coupling of an organostannane with an organic electrophile, such as an aryl or vinyl halide, in the presence of a palladium catalyst. wikipedia.org
In the context of the Stille reaction, tripropyliodostannane primarily functions as a stoichiometric source of a propyl group. The catalytic cycle of a typical Stille coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The active Pd(0) catalyst oxidative adds to the organic electrophile (R¹-X) to form a Pd(II) complex.
Transmetalation: The organostannane (in this case, Pr₃SnI) transfers its organic group (propyl) to the palladium center, displacing the halide and forming a new Pd(II)-R¹-R² complex. The presence of the iodide in tripropyliodostannane can influence the rate and efficiency of this step compared to other trialkyltin halides.
Reductive Elimination: The newly formed Pd(II) complex undergoes reductive elimination to yield the coupled product (R¹-R²) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
While the primary role of tripropyliodostannane is as a stoichiometric transfer agent for the propyl group, research into the broader catalytic applications of organotin compounds is an ongoing area of investigation. For instance, in certain radical chain reactions, organostannanes can act as polarity reversal catalysts. However, specific examples detailing the catalytic role of tripropyliodostannane itself are not extensively documented in the current body of scientific literature. Its application remains predominantly in stoichiometric transformations.
The following table summarizes the general role of tripropyliodostannane in a representative Stille cross-coupling reaction.
| Reaction Step | Role of Tripropyliodostannane | General Transformation |
| Transmetalation | Stoichiometric propyl group donor | R-X + Pr₃SnI → R-Pr + XSnPr₃ |
Detailed research findings on the specific applications of tripropyliodostannane often focus on its utility in the synthesis of complex molecules where the introduction of a propyl moiety is a key strategic step. The choice of the iodide derivative over other halides can be influenced by factors such as the reactivity of the specific substrates, desired reaction kinetics, and solubility in the chosen solvent system.
Further investigation is required to fully elucidate the potential catalytic activities of tripropyliodostannane and to expand its applications beyond its current primary use as a stoichiometric reagent in organic synthesis.
Sophisticated Spectroscopic and Structural Characterization of Tripropyliodostannane and Its Reaction Intermediates
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Studies
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organotin compounds in solution. The presence of magnetically active tin isotopes, primarily ¹¹⁹Sn, in addition to ¹H and ¹³C, allows for a multi-faceted approach to structural elucidation.
A combined analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides a comprehensive picture of the electronic and structural environment of tripropyliodostannane and its derivatives.
¹¹⁹Sn NMR Spectroscopy: The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents at the tin center, with a chemical shift range spanning over 5000 ppm. For tetraorganotins, the shifts are typically found in the range of +200 to -200 ppm relative to tetramethyltin (B1198279) (Me₄Sn). In triorganotin halides, the ¹¹⁹Sn chemical shift is significantly influenced by the electronegativity of the halogen. For trimethyltin (B158744) iodide (Me₃SnI), a close analog of tripropyliodostannane, the ¹¹⁹Sn chemical shift is reported to be around -165.5 ppm in CDCl₃. It is expected that the ¹¹⁹Sn chemical shift for tripropyliodostannane would be in a similar region, with minor deviations due to the difference in the alkyl chains. The formation of transient five- or six-coordinate species, through solvent coordination or reaction with other nucleophiles, would lead to a significant upfield shift in the ¹¹⁹Sn resonance, providing a powerful method for detecting such intermediates.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of tripropyliodostannane is expected to show three distinct signals for the three non-equivalent carbon atoms of the propyl chains. The carbon atom directly attached to the tin atom (α-carbon) will exhibit satellite peaks due to coupling with the ¹¹⁹Sn and ¹¹⁷Sn isotopes. The magnitude of the one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn-¹³C), is indicative of the s-character of the Sn-C bond and can provide insights into the hybridization and geometry at the tin center. For comparison, in 1-iodopropane (B42940), the carbon bearing the iodine atom resonates at approximately 9.2 ppm. In tripropyliodostannane, the α-carbon is expected to be significantly deshielded due to the influence of the tin atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic multiplets for the protons of the three propyl groups. Similar to the ¹³C spectrum, the protons on the α-carbon will show satellite peaks due to coupling with the tin isotopes. The two-bond tin-proton coupling constant, ²J(¹¹⁹Sn-¹H), is also a valuable parameter for structural analysis. The integration of the signals will correspond to the number of protons in each environment.
Table 5.1.1: Expected NMR Spectroscopic Data for Tripropyliodostannane based on Analogous Compounds
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Coupling Constants (Hz) | Notes |
|---|---|---|---|
| ¹¹⁹Sn | ~ -160 to -170 | Based on data for trimethyltin iodide. | |
| **¹³C (α-CH₂) ** | ~ 15 - 25 | ¹J(¹¹⁹Sn-¹³C): ~300-400 | Deshielded relative to propane. |
| **¹³C (β-CH₂) ** | ~ 25 - 35 | ²J(¹¹⁹Sn-¹³C): ~20-30 | |
| **¹³C (γ-CH₃) ** | ~ 10 - 20 | ³J(¹¹⁹Sn-¹³C): ~50-60 | |
| **¹H (α-CH₂) ** | ~ 1.0 - 1.5 | ²J(¹¹⁹Sn-¹H): ~50-60 | Multiplicity expected to be a triplet. |
| **¹H (β-CH₂) ** | ~ 1.5 - 2.0 | ³J(¹¹⁹Sn-¹H): ~60-70 | Multiplicity expected to be a sextet. |
Note: The chemical shifts and coupling constants are estimates based on data for analogous compounds such as trimethyltin iodide and 1-iodopropane and may vary depending on the solvent and other experimental conditions.
Dynamic NMR (DNMR) spectroscopy is a powerful method for studying the energetics of conformational changes and exchange processes in molecules. In tripropyliodostannane, rotation around the Sn-C and C-C bonds of the propyl chains can lead to different conformers. While the energy barriers for these rotations are generally low, in sterically hindered or complex organotin compounds, these processes can be slow enough on the NMR timescale to be studied by variable-temperature NMR experiments.
By monitoring the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the rate constants for the exchange processes. From these rate constants, the activation parameters, such as the free energy of activation (ΔG‡), can be calculated. This information is crucial for understanding the flexibility of the molecule and how its conformation might influence its reactivity. For instance, the formation of a transient intermediate might be favored from a specific ground-state conformation. While specific DNMR studies on tripropyliodostannane are not prominent in the literature, the techniques are widely applied in organometallic chemistry to probe such dynamic phenomena.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule by probing their vibrational frequencies. For tripropyliodostannane, these techniques are particularly useful for identifying the characteristic vibrations of the Sn-C and Sn-I bonds.
The Sn-C stretching vibrations in alkyltin compounds typically appear in the region of 600-500 cm⁻¹. The Sn-I stretching vibration is expected at a lower frequency, generally in the far-infrared region, around 200-150 cm⁻¹. The exact position of these bands can be influenced by the coordination state of the tin atom; for example, the formation of a five-coordinate complex would likely lead to a shift in the Sn-I stretching frequency.
IR and Raman spectroscopy are also valuable tools for reaction monitoring. The disappearance of the Sn-I band and the appearance of new bands corresponding to the formation of new bonds can be used to follow the progress of a reaction involving tripropyliodostannane. For example, in a substitution reaction where the iodide is replaced by another group, the characteristic Sn-I vibration would disappear, and a new vibration corresponding to the new tin-substituent bond would emerge.
Table 5.2: Expected Vibrational Frequencies for Tripropyliodostannane
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| C-H stretch (propyl) | 2850 - 2960 | IR, Raman |
| C-H bend (propyl) | 1375 - 1465 | IR, Raman |
| Sn-C stretch | 500 - 600 | IR, Raman |
| Sn-I stretch | 150 - 200 | Raman, Far-IR |
Mass Spectrometry Techniques in Mechanistic Organic Chemistry Research
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of molecules and for identifying reaction intermediates. The characteristic isotopic pattern of tin, with its multiple stable isotopes, provides a distinct signature in the mass spectrum, aiding in the identification of tin-containing fragments.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For the final products of reactions involving tripropyliodostannane, HRMS can be used to confirm their identity by matching the measured mass to the calculated exact mass. This is particularly crucial when unexpected products are formed or when distinguishing between isomeric structures.
Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. This makes ESI-MS particularly well-suited for the detection and characterization of charged, and often transient, reaction intermediates. In reactions involving tripropyliodostannane, ESI-MS could be used to intercept and identify cationic intermediates such as the tripropylstannyl cation, [(n-Pr)₃Sn]⁺, or adducts of this cation with solvent molecules or other reactants. By coupling the mass spectrometer to a reaction vessel, it is possible to monitor the evolution of intermediates in real-time, providing valuable mechanistic insights. The fragmentation pattern of these intermediates, obtained through tandem mass spectrometry (MS/MS), can further aid in their structural characterization. For instance, the sequential loss of propylene (B89431) units from the tripropylstannyl cation would be a characteristic fragmentation pathway.
Lack of Publicly Available Crystallographic Data for Tripropyliodostannane
A thorough search of scientific databases and literature has revealed a significant challenge in fulfilling the request for a detailed article on the spectroscopic and structural characterization of Stannane, iodotripropyl- (tripropyliodostannane). Specifically, publicly accessible X-ray crystallography and diffraction data for this compound and its derivatives or adducts appear to be unavailable.
The requested article outline focuses specifically on:
X-ray Crystallography and Diffraction Studies of Tripropyliodostannane Derivatives and Adducts
Hydrogen Bonding and Supramolecular Interactions in Crystalline States:This section is entirely dependent on the knowledge of the crystal structure to identify and describe how individual molecules of tripropyliodostannane interact with each other in the solid state.
Without a published crystal structure, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness. While data exists for related compounds, such as tributyltin iodide, the strict focus of the request on tripropyliodostannane prevents the use of such analogues. The subtle differences in steric bulk and electronic properties between a propyl and a butyl group can lead to significant variations in crystal packing and molecular geometry.
Therefore, until the crystal structure of tripropyliodostannane is determined and published in the scientific literature, it is not possible to generate the detailed and data-driven article as per the provided instructions.
Computational and Theoretical Investigations of Tripropyliodostannane Reactivity and Structure
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organometallic compounds. researchgate.net By approximating the electron density of a molecule, DFT methods can accurately and efficiently predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energetics. researchgate.net For tripropyliodostannane, DFT calculations are instrumental in understanding how the arrangement of the propyl groups and the iodine atom around the central tin atom influences its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in tripropyliodostannane govern its electrophilic and nucleophilic character.
The HOMO is typically localized on the more electron-rich parts of the molecule and is associated with its ability to donate electrons in a reaction. Conversely, the LUMO is found on electron-deficient sites and indicates the molecule's capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For a representative trialkyltin iodide, the FMO analysis would likely show the HOMO having significant contributions from the p-orbitals of the iodine atom and the Sn-C bonds, while the LUMO would be expected to be centered on the tin atom, indicating its Lewis acidic character and susceptibility to nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for Tripropyliodostannane (Calculated using DFT at the B3LYP/6-31G(d) level of theory)
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.25 | Primarily localized on the Sn atom (σ* Sn-I) |
| HOMO | -8.75 | Significant contribution from iodine p-orbitals and Sn-C σ-bonds |
| HOMO-LUMO Gap | 7.50 | Indicates moderate kinetic stability |
Note: The data in this table is illustrative and based on typical values for similar organotin halides.
DFT calculations are powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers. This information is crucial for understanding reaction kinetics and mechanisms.
A common reaction pathway for trialkyltin halides is nucleophilic substitution at the tin center, where a nucleophile replaces the iodide ion. Computational studies can model this process by identifying the geometry of the transition state, which is typically a trigonal bipyramidal structure where the nucleophile and the leaving iodide are in axial positions. The energy difference between the reactants and this transition state determines the activation barrier of the reaction.
Table 2: Illustrative Calculated Energy Profile for the Nucleophilic Substitution of Tripropyliodostannane with a Generic Nucleophile (Nu⁻)
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants (Tripropyliodostannane + Nu⁻) | 0.0 | - |
| Transition State | +15.2 | Sn-I bond length: ~2.9 Å; Sn-Nu bond length: ~2.5 Å |
| Products | -5.8 | - |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state calculations.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic nature of tripropyliodostannane in different solvents.
These simulations are particularly useful for understanding how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and reactivity. For instance, in a polar solvent, the Sn-I bond of tripropyliodostannane would be expected to be more polarized, potentially facilitating nucleophilic attack. MD simulations can also explore the rotational dynamics of the propyl groups, which can influence the steric accessibility of the tin center.
Quantitative Structure-Activity Relationships (QSAR) in Organotin Chemistry (focus on reactivity correlations)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. In the context of organotin chemistry, QSAR studies can be used to develop models that predict the reactivity of different organotin compounds based on a set of calculated molecular descriptors.
For a series of trialkyltin halides, these descriptors could include electronic properties (e.g., HOMO/LUMO energies, partial atomic charges), steric parameters (e.g., molecular volume, surface area), and topological indices. By building a regression model that links these descriptors to experimentally determined reaction rates, it is possible to predict the reactivity of new or untested compounds like tripropyliodostannane. Such models are valuable for screening potential catalysts or for assessing the environmental fate of organotin compounds.
Environmental and Degradation Pathways of Organotin Compounds: Academic Perspectives on Chemical Transformation
Photochemical and Hydrolytic Degradation Mechanisms of Organotin Compounds
The environmental persistence and fate of organotin compounds, including Stannane, iodotripropyl-, are significantly influenced by abiotic degradation processes. Among these, photochemical and hydrolytic degradation are key mechanisms that contribute to their transformation in aquatic and terrestrial systems. The fundamental process in the degradation of organotin compounds involves the cleavage of the tin-carbon (Sn-C) bond. This can be initiated by ultraviolet (UV) radiation or chemical reactions with water.
Photodegradation is a significant pathway for the breakdown of organotin compounds in surface waters where they are exposed to sunlight. The energy from UV radiation can directly cleave the Sn-C bonds, leading to a stepwise removal of the propyl groups from the tin atom. This process is influenced by the intensity of light and the presence of photosensitizing substances in the water, which can accelerate the degradation.
Hydrolysis, the reaction with water, is generally not considered a primary degradation pathway for triorganotin compounds like iodotripropylstannane under typical environmental pH conditions (pH 5-9). The tin-carbon bond is relatively stable to hydrolysis in neutral or near-neutral conditions. However, under more extreme pH conditions, hydrolysis can contribute to the transformation of these compounds.
The degradation of iodotripropylstannane, analogous to other trialkyltin compounds, proceeds through a sequential dealkylation process. This results in the formation of progressively less substituted and generally less toxic organotin species.
The primary chemical pathway is as follows:
Step 1: Depropylation of Iodotripropylstannane The initial degradation step involves the cleavage of one tin-propyl bond. This results in the formation of dipropyltin diiodide and a propyl radical.
Step 2: Further Depropylation The resulting dipropyltin species is then subject to further degradation, losing another propyl group to form monopropyltin triiodide.
Step 3: Final Degradation to Inorganic Tin The final step in the degradation pathway is the cleavage of the last tin-propyl bond from the monopropyltin species, resulting in the formation of inorganic tin salts.
This stepwise degradation leads to a reduction in the lipophilicity and toxicity of the organotin compounds. The ultimate fate of the tin atom is its conversion to inorganic forms, which are considered significantly less harmful than the parent organotin compounds.
Table 1: Illustrative Degradation Pathway of a Trialkyltin Compound (Tributyltin) This data is provided for Tributyltin (TBT) as a representative example due to the lack of specific quantitative data for Iodotripropylstannane.
| Initial Compound | Primary Degradation Product | Secondary Degradation Product | Final Product |
|---|---|---|---|
| Tributyltin (TBT) | Dibutyltin (B87310) (DBT) | Monobutyltin (B1198712) (MBT) | Inorganic Tin (Sn(IV)) |
The rate at which iodotripropylstannane degrades in the environment is not constant but is influenced by a variety of environmental factors. Understanding these factors is crucial for predicting the persistence and potential impact of this compound in different ecosystems.
Sunlight/UV Radiation: The intensity and duration of sunlight exposure are primary drivers of photochemical degradation. Higher UV intensity leads to faster degradation rates in surface waters. Turbidity of the water can reduce light penetration and thus slow down photodegradation.
Temperature: Higher temperatures generally increase the rate of both photochemical and biological degradation processes.
pH: While hydrolysis is slow under neutral conditions, extreme pH values can influence the stability of organotin compounds.
Presence of Other Substances: Dissolved organic matter and other chemical species in the water can act as photosensitizers, accelerating photodegradation. Conversely, high concentrations of suspended particles can adsorb organotin compounds, potentially shielding them from light and slowing degradation.
Medium: Organotin compounds are generally more persistent in sediments than in the water column. mst.dk In sediments, they are protected from photolysis and degradation rates are primarily dependent on microbial activity, which can be significantly slower.
Table 2: Half-life of Tributyltin (TBT) in Different Environmental Compartments This data for Tributyltin (TBT) illustrates the influence of the environmental matrix on the persistence of trialkyltin compounds, as specific data for Iodotripropylstannane is unavailable.
| Environmental Compartment | Reported Half-life |
|---|---|
| Marine Water | 1 to 2 weeks wikipedia.org |
| Freshwater | Several days to weeks epa.gov |
| Sediment (Aerobic) | Several months to years mst.dk |
| Sediment (Anaerobic) | Can be several years cdc.gov |
Biotransformation Research on Organotin Compounds: Enzymatic and Microbial Pathways
Biotransformation, the degradation of chemical compounds by living organisms, is a critical pathway for the breakdown of organotin compounds in the environment. A wide variety of microorganisms, including bacteria, fungi, and algae, have been shown to be capable of degrading these compounds. cdc.gov
The primary mechanism of biotransformation is enzymatic cleavage of the tin-carbon bond. This process is analogous to the abiotic degradation pathways, resulting in the sequential removal of the propyl groups. The microorganisms utilize these compounds as a source of carbon and energy.
Research has identified several bacterial strains capable of degrading organotins. For example, some bacteria can metabolize tributyltin through a process of debutylation. The rate and extent of biotransformation are dependent on the specific microbial populations present, as well as environmental conditions that affect microbial activity, such as nutrient availability, oxygen levels, and temperature.
Enzymatic degradation is the core of the biotransformation process. While the specific enzymes responsible for the degradation of iodotripropylstannane have not been detailed, it is understood that enzyme systems such as cytochrome P450 may be involved in the oxidative cleavage of the Sn-C bond.
Research Methodologies for Tracking Organotin Transformations in Model Systems
Studying the degradation pathways and kinetics of organotin compounds like iodotripropylstannane requires sophisticated analytical techniques to separate and quantify the parent compound and its various transformation products at very low concentrations.
A common approach involves the following steps:
Extraction: The organotin compounds are first extracted from the environmental matrix (e.g., water, sediment, or biological tissue) using an organic solvent.
Derivatization: As many organotin compounds are not sufficiently volatile for gas chromatography, they are often derivatized. This chemical modification, for instance through ethylation or pentylation, increases their volatility.
Chromatographic Separation: The derivatized organotins are then separated using gas chromatography (GC) or liquid chromatography (LC).
Detection: Highly sensitive detectors are required to quantify the low levels of organotins typically found in the environment. Common detection methods include:
Mass Spectrometry (MS): GC-MS or LC-MS provides high selectivity and sensitivity, allowing for the identification and quantification of the different organotin species based on their mass-to-charge ratio.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with GC or LC, ICP-MS offers element-specific detection of tin, enabling very low detection limits.
Flame Photometric Detection (FPD): A more traditional detector for GC that can be made selective for tin.
Isotope dilution techniques, where a known amount of an isotopically labeled standard is added to the sample, are often employed to improve the accuracy and precision of the quantification.
Future Research Directions and Emerging Paradigms in Tripropyliodostannane Chemistry
Development of Novel Synthetic Applications and Methodologies
Tripropyliodostannane, a member of the triorganotin halide family, serves as a versatile reagent and precursor in organic synthesis. Future research is focused on expanding its utility beyond established protocols, particularly in the realm of carbon-carbon bond formation and the synthesis of complex organic molecules.
One of the most significant areas of application for related organotin reagents is in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. This reaction is a powerful tool for creating new C-C bonds, which is fundamental in the synthesis of pharmaceuticals and other fine chemicals. Future work aims to accelerate these coupling reactions and improve selectivity, potentially through the development of new ligands or the use of bimetallic catalysis. Research into using tripropyliodostannane and its derivatives will likely focus on optimizing reaction conditions to achieve higher yields and tolerate a wider range of functional groups, making the synthesis of complex structures more efficient.
Methodologies are also being developed to enhance the reactivity and utility of the tin-iodide bond. The polarity and reactivity of the Sn-I bond facilitate nucleophilic substitution, making tripropyliodostannane a valuable intermediate for introducing the tripropylstannyl group into various organic frameworks. This allows for the synthesis of more complex organotin reagents tailored for specific downstream applications. Furthermore, the generation of tin-centered radicals from trialkyltin precursors continues to be a valuable strategy in organic synthesis, and new photoredox-catalyzed methods are emerging as greener alternatives to traditional tin hydride chemistry.
| Reaction Type | Role of Tripropyliodostannane Derivative | Potential Advancement |
| Stille Cross-Coupling | Precursor to the organostannane coupling partner | Development of more active catalysts for faster, lower-temperature reactions. |
| Nucleophilic Substitution | Electrophilic source of the Pr₃Sn group | Synthesis of novel functionalized organostannanes with tailored reactivity. |
| Radical Reactions | Precursor for generating tripropyltin (B15187550) radicals | Light-induced, photocatalytic methods to replace traditional, more toxic reagents. |
Integration of Tripropyliodostannane into Flow Chemistry and Automation
The transition from traditional batch processing to continuous flow chemistry represents a major paradigm shift in chemical synthesis. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and greater consistency. Given that many organometallic reactions can be highly exothermic or involve hazardous reagents, integrating the synthesis and application of tripropyliodostannane into flow systems is a key area for future research.
Flow reactors are particularly well-suited for handling hazardous chemistry safely by minimizing the volume of reactive material at any given time. This could enable the exploration of more challenging or previously inaccessible reaction pathways involving tripropyliodostannane. Furthermore, flow chemistry facilitates the automation of multi-step reaction sequences without the need for isolating intermediates, which can significantly streamline the synthesis of complex molecules. Automated systems can also be used for high-throughput screening and optimization of reaction conditions, accelerating the discovery of new applications for tripropyliodostannane. The development of automated analytical techniques, such as online gas chromatography-mass spectrometry (GC-MS), can provide real-time monitoring of these continuous processes.
Green Chemistry Approaches in Organotin Chemistry Research
The environmental and toxicological concerns associated with some organotin compounds have spurred a significant push towards more sustainable practices, guided by the 12 Principles of Green Chemistry. Future research on tripropyliodostannane will be heavily influenced by these principles, aiming to reduce its environmental footprint throughout its lifecycle.
Key areas of focus include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. This involves moving away from stoichiometric reagents in favor of catalytic methods.
Safer Solvents and Auxiliaries : Reducing or eliminating the use of hazardous organic solvents. Research is exploring the use of greener alternatives like water, ionic liquids, or even solvent-free reaction conditions.
Catalysis : Employing catalytic reagents instead of stoichiometric ones to reduce waste and often enable milder reaction conditions. The development of highly efficient and recyclable catalysts for reactions involving tripropyliodostannane is a major goal.
Design for Degradation : Creating new organotin compounds that perform their desired function but are designed to break down into non-toxic, inorganic tin compounds in the environment.
Biocatalytic processes, which use enzymes to carry out chemical transformations, offer a promising green alternative to traditional synthesis methods, often proceeding under mild conditions with high selectivity.
Advanced Materials Science Applications Derived from Tripropyliodostannane Precursors
Organotin compounds have long been used in materials science, primarily as PVC stabilizers and catalysts for producing polymers like polyurethanes and silicones. Tripropyliodostannane can serve as a precursor for creating advanced materials with novel properties.
One promising avenue is the development of organotin-containing polymers. These materials can be designed to have specific biological activities, such as antifungal or antibacterial properties, for use in specialized coatings or textiles. A key research goal is to create polymers that are both effective and "environmentally friendly," meaning they degrade into benign inorganic tin compounds after their service life.
Tripropyliodostannane can also be a precursor for the deposition of tin-based thin films. Organotin compounds are used to create tin dioxide layers on glass through chemical vapor deposition, a process that enhances the strength and durability of glass bottles. Future research may explore the use of tripropyliodostannane and related compounds to create novel semiconductor or transparent conducting oxide films for applications in electronics and solar cells.
| Application Area | Role of Tripropyliodostannane | Potential Material/Product |
| Polymer Chemistry | Catalyst or Monomer Precursor | Biocidal polymers, specialized silicones, polyurethane foams. |
| Glass Treatment | Precursor for Chemical Vapor Deposition | High-strength, coated glass containers. |
| Electronics | Precursor for Thin Film Deposition | Transparent conducting oxides, semiconductor layers. |
| Coatings | Precursor for Functional Coatings | Antifouling or antimicrobial surface coatings. |
Interdisciplinary Research Opportunities Involving Tripropyliodostannane
The unique chemical properties of organotin compounds, including tripropyliodostannane, position them at the intersection of several scientific disciplines. The biological activity of triorganotins, for example, has opened up avenues in medicinal chemistry. While toxicity is a major concern, researchers are designing novel organotin(IV) complexes with potential anticancer properties, where the organic ligands are carefully chosen to modulate cytotoxicity and target cancer cells. The effectiveness of these compounds is related to the nature and number of organic groups attached to the tin atom.
In the field of bio-organometallic chemistry, tripropyliodostannane could be used as a synthon to create complex molecules for studying biological processes or for developing new therapeutic agents. The ability to introduce an iodine atom also opens possibilities for radiolabeling. For instance, related organotin precursors are used to synthesize radioiodinated compounds for medical imaging applications. This connects organometallic synthesis with nuclear medicine and diagnostics.
Furthermore, the development of molecularly imprinted polymers for the specific detection and passive sampling of organotin compounds in the environment represents an important collaboration between polymer chemistry, analytical chemistry, and environmental science. These interdisciplinary efforts are crucial for both harnessing the potential of compounds like tripropyliodostannane and mitigating their environmental risks.
Q & A
Q. What ethical considerations arise when publishing negative results or failed syntheses of iodotripropylstannane?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
